Binding Affinity to COVID-19 Main Protease (Mpro): A Docking-Based Benchmark
Computational docking studies demonstrate that ethyl 5-amino-2-bromoisonicotinate exhibits a calculated binding affinity of -5.4 kcal/mol against the COVID-19 main protease (Mpro, PDB ID: 6LU7) [1]. This value provides a benchmark for comparison with other structurally characterized isonicotinates assessed under identical computational conditions. While the study characterizes it as 'moderate binding affinity,' it serves as a direct, quantifiable measure of its potential as a starting point for developing protease inhibitors.
| Evidence Dimension | Molecular Docking Binding Affinity |
|---|---|
| Target Compound Data | -5.4 kcal/mol |
| Comparator Or Baseline | Covid-19 main protease (Mpro) active site |
| Quantified Difference | N/A (Absolute Value Provided) |
| Conditions | In silico molecular docking with COVID-19 main protease (PDB ID: 6LU7) using AutoDock Vina. |
Why This Matters
This binding affinity offers a quantified starting point for structure-based drug design, enabling direct comparison with the docking scores of other potential Mpro inhibitors.
- [1] Mahadevaiah, H. K., Shivanna, H., Hanumaiah, A. K., Devarajegowda, H. C., & Palakshamurthy, B. S. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1274-1279. View Source
